(2E)-4-[(3-acetylphenyl)amino]-4-oxobut-2-enoic acid
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Description
“(2E)-4-[(3-acetylphenyl)amino]-4-oxobut-2-enoic acid” is a chemical compound with the molecular formula C12H11NO412. It is offered by several suppliers for research purposes12.
Synthesis Analysis
Unfortunately, the specific synthesis process for this compound is not readily available in the search results. However, it is offered by several suppliers, indicating that it can be synthesized1.Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms2. The molecular weight is 233.222.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not readily available in the search results. However, as a compound containing both amine and carboxylic acid functional groups, it could potentially participate in a variety of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not readily available in the search results. However, similar compounds with both amine and carboxylic acid functional groups are typically solid at room temperature and have high melting points3.Safety And Hazards
The specific safety and hazard information for this compound is not readily available in the search results. However, like all chemicals, it should be handled with care and appropriate safety measures should be taken.
Future Directions
The future directions for this compound are not readily available in the search results. Its potential uses would likely depend on the specific context in which it is used.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or contact a chemical supplier12.
properties
IUPAC Name |
(E)-4-(3-acetylanilino)-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-8(14)9-3-2-4-10(7-9)13-11(15)5-6-12(16)17/h2-7H,1H3,(H,13,15)(H,16,17)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXORIWGLJYIAI-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4-[(3-acetylphenyl)amino]-4-oxobut-2-enoic acid |
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